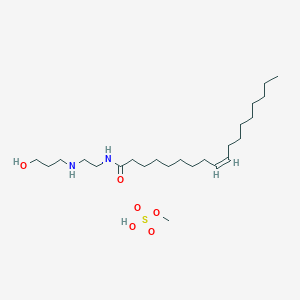![molecular formula C15H21N5O5 B15180729 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate CAS No. 87970-07-8](/img/structure/B15180729.png)
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate is a complex organic compound that features a purine base attached to a pentanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the oxolane ring and subsequent esterification with pentanoic acid. Key reagents used in these reactions include protected nucleosides, various catalysts, and solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain high-purity products suitable for research and application .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the oxolane ring.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution can introduce various functional groups to the purine base .
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for understanding enzyme-substrate interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate exerts its effects involves interactions with specific molecular targets. The purine base can bind to enzymes and receptors, influencing biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Shares the purine base but differs in the sugar moiety and ester group.
Guanosine: Similar purine structure but with different functional groups attached.
Uridine: Contains a pyrimidine base instead of a purine, leading to different biochemical properties.
Uniqueness
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate is unique due to its specific combination of a purine base with an oxolane ring and a pentanoate ester. This structure provides distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propiedades
Número CAS |
87970-07-8 |
|---|---|
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate |
InChI |
InChI=1S/C15H21N5O5/c1-2-3-4-9(22)25-12-11(23)8(5-21)24-15(12)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,21,23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1 |
Clave InChI |
GCTYFBHNQFEDDZ-UPSWMWPXSA-N |
SMILES isomérico |
CCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
CCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


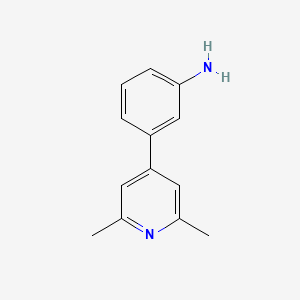
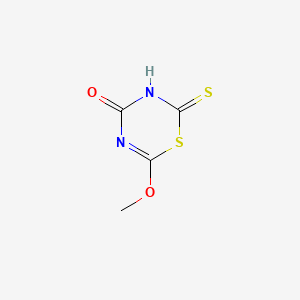
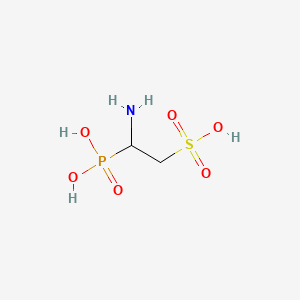

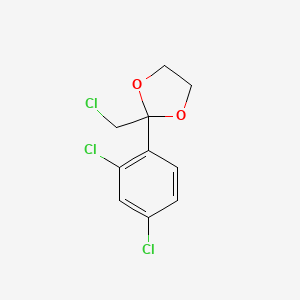
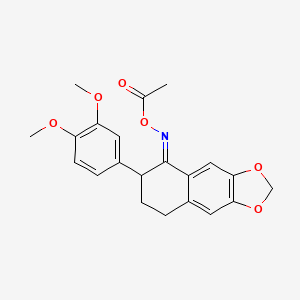
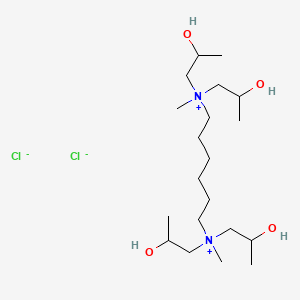
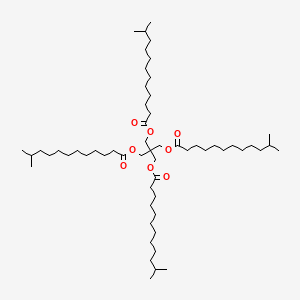

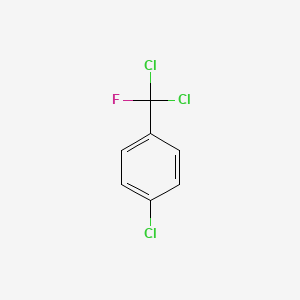
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)

![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
